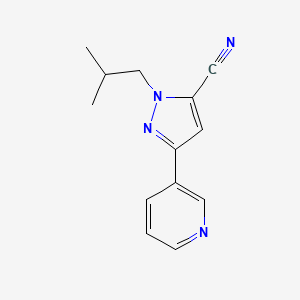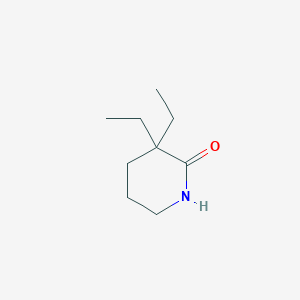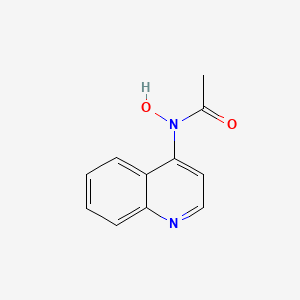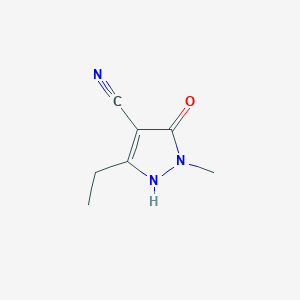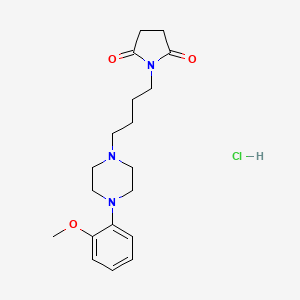
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Its structure comprises a piperazine ring, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which is achieved through the reaction of ethylenediamine with a suitable dihalide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine and pyrrolidine-2,5-dione intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological and psychiatric disorders, particularly as an alpha1-adrenergic receptor antagonist
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it modulates the activity of the associated G-protein-coupled signaling pathways, leading to various physiological responses. This mechanism is particularly relevant in the context of its potential therapeutic applications in treating conditions like hypertension, depression, and anxiety .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant with a similar arylpiperazine structure.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its binding affinity to alpha1-adrenergic receptors, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C19H28ClN3O3 |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C19H27N3O3.ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;/h2-3,6-7H,4-5,8-15H2,1H3;1H |
Clave InChI |
FWMBTZZPJAIITN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


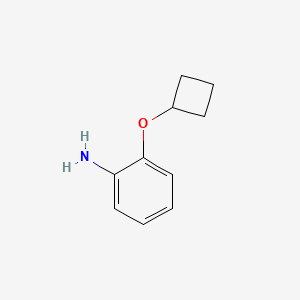
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13318992.png)

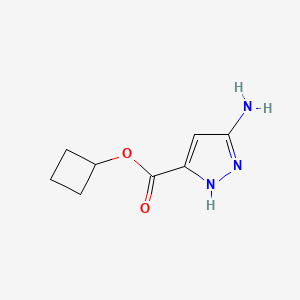
![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)


![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
